molecular formula C15H11N3O6 B324341 2-(2-(3-Nitrobenzoyl)hydrazine-1-carbonyl)benzoic acid

2-(2-(3-Nitrobenzoyl)hydrazine-1-carbonyl)benzoic acid

Cat. No.: B324341
M. Wt: 329.26 g/mol
InChI Key: KUVPUGAJBWXDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3-Nitrobenzoyl)hydrazine-1-carbonyl)benzoic acid is an organic compound with the molecular formula C15H11N3O6. It is characterized by the presence of a nitrobenzoyl group and a benzoic acid moiety linked through a hydrazino carbonyl bridge

Preparation Methods

The synthesis of 2-(2-(3-Nitrobenzoyl)hydrazine-1-carbonyl)benzoic acid typically involves the reaction of 3-nitrobenzoyl chloride with hydrazine to form 3-nitrobenzoyl hydrazide. This intermediate is then reacted with phthalic anhydride under controlled conditions to yield the final product . The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the reaction.

Chemical Reactions Analysis

2-(2-(3-Nitrobenzoyl)hydrazine-1-carbonyl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-(3-Nitrobenzoyl)hydrazine-1-carbonyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(3-Nitrobenzoyl)hydrazine-1-carbonyl)benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The nitrobenzoyl group can participate in various binding interactions, while the hydrazino carbonyl bridge provides additional sites for interaction. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(2-(3-Nitrobenzoyl)hydrazine-1-carbonyl)benzoic acid include:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H11N3O6

Molecular Weight

329.26 g/mol

IUPAC Name

2-[[(3-nitrobenzoyl)amino]carbamoyl]benzoic acid

InChI

InChI=1S/C15H11N3O6/c19-13(9-4-3-5-10(8-9)18(23)24)16-17-14(20)11-6-1-2-7-12(11)15(21)22/h1-8H,(H,16,19)(H,17,20)(H,21,22)

InChI Key

KUVPUGAJBWXDMP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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